molecular formula C9H8F4O B169391 1,1,2,2-Tetrafluoroethyl benzyl ether CAS No. 115611-57-9

1,1,2,2-Tetrafluoroethyl benzyl ether

Cat. No.: B169391
CAS No.: 115611-57-9
M. Wt: 208.15 g/mol
InChI Key: PPSLQKOUGIZCGM-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoroethyl benzyl ether is an organic compound characterized by the presence of a benzyl group attached to a tetrafluoroethyl ether moiety. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications. It is a colorless, volatile liquid with a sweet smell and is often used as a solvent, reagent, and surfactant in different chemical processes .

Preparation Methods

The synthesis of 1,1,2,2-tetrafluoroethyl benzyl ether typically involves the reaction of 1,1,2,2-tetrafluoroethanol with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:

C6H5CH2Cl+CF2HCF2OHNaHC6H5CH2OCH2CF2CF2H+NaCl+H2O\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{CF}_2\text{HCF}_2\text{OH} \xrightarrow{\text{NaH}} \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{CF}_2\text{CF}_2\text{H} + \text{NaCl} + \text{H}_2\text{O} C6​H5​CH2​Cl+CF2​HCF2​OHNaH​C6​H5​CH2​OCH2​CF2​CF2​H+NaCl+H2​O

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,1,2,2-Tetrafluoroethyl benzyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ether into alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the ether group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used .

Mechanism of Action

The mechanism by which 1,1,2,2-tetrafluoroethyl benzyl ether exerts its effects involves its interaction with molecular targets and pathways specific to its application. For instance, in battery technology, it forms a highly fluorinated interphase that inhibits oxidation and transition metal dissolution, thereby stabilizing the electrolyte/anode interface and enhancing battery performance .

Comparison with Similar Compounds

1,1,2,2-Tetrafluoroethyl benzyl ether can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

1,1,2,2-tetrafluoroethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c10-8(11)9(12,13)14-6-7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSLQKOUGIZCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552711
Record name [(1,1,2,2-Tetrafluoroethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115611-57-9
Record name [(1,1,2,2-Tetrafluoroethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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